Cas no 90390-09-3 (butyl({3-(trifluoromethyl)phenylmethyl})amine)

Butyl({3-(trifluoromethyl)phenylmethyl})amine is a fluorinated amine compound featuring a trifluoromethylphenyl group and a butylamine moiety. Its structure combines the electron-withdrawing properties of the trifluoromethyl group with the nucleophilic characteristics of the secondary amine, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design. This compound is particularly useful in the preparation of bioactive molecules, agrochemicals, and specialty materials requiring fluorinated building blocks. Its stability under various reaction conditions further underscores its utility in synthetic chemistry.
butyl({3-(trifluoromethyl)phenylmethyl})amine structure
90390-09-3 structure
Product Name:butyl({3-(trifluoromethyl)phenylmethyl})amine
CAS No:90390-09-3
MF:C12H16F3N
MW:231.257353782654
CID:1950309
PubChem ID:485418
Update Time:2025-11-02

butyl({3-(trifluoromethyl)phenylmethyl})amine Chemical and Physical Properties

Names and Identifiers

    • N-[3-(trifluoromethyl)benzyl]butan-1-amine
    • Benzenemethanamine, N-butyl-3-(trifluoromethyl)-
    • butyl({3-(trifluoromethyl)phenylmethyl})amine
    • AKOS000234329
    • CHEMBL1178128
    • N-(3-(Trifluoromethyl)benzyl)butan-1-amine
    • EN300-10158092
    • 90390-09-3
    • DTXSID00920416
    • N-{[3-(Trifluoromethyl)phenyl]methyl}butan-1-amine
    • BUTYL({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
    • BUTYL(([3-(TRIFLUOROMETHYL)PHENYL]METHYL))AMINE
    • N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine
    • starbld0019398
    • SKEIYOLMTMGTEK-UHFFFAOYSA-N
    • SCHEMBL4235847
    • G50423
    • MFCD11142390
    • Inchi: 1S/C12H16F3N/c1-2-3-7-16-9-10-5-4-6-11(8-10)12(13,14)15/h4-6,8,16H,2-3,7,9H2,1H3
    • InChI Key: SKEIYOLMTMGTEK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CNCCCC)(F)F

Computed Properties

  • Exact Mass: 231.12348400Da
  • Monoisotopic Mass: 231.12348400Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12Ų

butyl({3-(trifluoromethyl)phenylmethyl})amine Pricemore >>

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